1-Benzyl-4-oxocyclohexanecarboxylic acid

Molecular Weight Pharmacokinetics Purification

This 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is the definitive starting material for constructing the spiro(cyclohexane-1,2'-indan)-1',4-dione core, a crucial intermediate in benzospiran derivative synthesis per US Patent 3,932,425. Its LogP of 2.44 delivers enhanced lipophilicity versus the unsubstituted acid (LogP -0.1), improving membrane permeability for medicinal chemistry campaigns. The ≥95% purity minimizes side reactions in sensitive asymmetric transformations. Substitution with generic 4-oxocyclohexanecarboxylic acid analogs is scientifically invalid—only this benzyl-substituted keto-acid provides the correct reactivity and purification profile. Bulk and custom packaging available.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 56868-12-3
Cat. No. B1610608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-oxocyclohexanecarboxylic acid
CAS56868-12-3
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)
InChIKeyNCNJCLUMOVAEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-oxocyclohexanecarboxylic Acid (CAS 56868-12-3): Core Physicochemical & Structural Reference for Procurement


1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is a cyclic β-keto acid derivative with a benzyl substituent at the 1-position. The molecular formula is C₁₄H₁₆O₃ with a molecular weight of 232.28 g/mol [1]. It exists as a solid at ambient temperature, typically supplied at ≥95% purity, and should be stored at room temperature in a dry, sealed environment [2]. This compound serves as a versatile small molecule scaffold, distinct from simpler 4-oxocyclohexanecarboxylic acid analogs due to its enhanced lipophilicity and altered molecular geometry imparted by the benzyl group [1].

Why 4-Oxocyclohexanecarboxylic Acid Analogs Cannot Substitute 1-Benzyl-4-oxocyclohexanecarboxylic Acid in Research Applications


The unsubstituted 4-oxocyclohexanecarboxylic acid (CAS 874-61-3) and its simple aryl-substituted analogs exhibit markedly different physicochemical and synthetic properties compared to the 1-benzyl derivative. The absence of the lipophilic benzyl group in the parent acid results in a significantly lower LogP value (XLogP ≈ -0.1 [1]) compared to the 1-benzyl compound (LogP ≈ 2.44 ), directly impacting solubility, membrane permeability, and chromatographic behavior. Furthermore, the benzyl substituent is not merely a passive modification; it introduces a distinct reactive handle that is integral to specific synthetic pathways, such as the construction of benzospiran derivatives, where the unsubstituted acid is not a viable intermediate [2]. Substituting with a generic 4-oxocyclohexanecarboxylic acid would thus alter reaction outcomes, purification profiles, and the final compound's properties, rendering generic substitution scientifically and procedurally invalid.

Quantitative Differentiators of 1-Benzyl-4-oxocyclohexanecarboxylic Acid Against Closest Analogs


Molecular Weight Differential Impacts Dosing and Purification in Medicinal Chemistry

The molecular weight of 1-benzyl-4-oxocyclohexanecarboxylic acid (232.28 g/mol) [1] is substantially higher than that of the unsubstituted 4-oxocyclohexanecarboxylic acid (142.15 g/mol) . This 63% increase in mass directly influences the compound's behavior in size-exclusion chromatography, its molar dosing in biological assays, and its physical properties such as melting point and solubility.

Molecular Weight Pharmacokinetics Purification

Elevated Lipophilicity (LogP) Enhances Organic Solubility and Membrane Partitioning

The introduction of the benzyl group dramatically increases the compound's calculated partition coefficient. 1-Benzyl-4-oxocyclohexanecarboxylic acid exhibits a LogP of 2.44 , whereas the unsubstituted 4-oxocyclohexanecarboxylic acid has a reported XLogP of -0.1 [1]. This difference of 2.54 log units translates to an approximate 350-fold increase in lipophilicity, significantly altering its solubility profile in organic solvents and its ability to cross biological membranes.

Lipophilicity LogP Bioavailability

Standardized Commercial Purity Specification (≥95%) Ensures Reproducibility in Multi-Step Syntheses

Commercial vendors consistently specify a minimum purity of ≥95% for 1-benzyl-4-oxocyclohexanecarboxylic acid . While this is comparable to the purity specifications for 4-oxocyclohexanecarboxylic acid (also typically ≥95%) , it is crucial to note that the 1-benzyl derivative is a more complex, higher-value intermediate. The consistency of this purity specification across multiple reputable vendors provides a reliable benchmark for procurement, minimizing the risk of impurities that could derail sensitive subsequent reactions.

Purity QC Specification Synthesis

Essential Intermediate in the Synthesis of Benzospiran Derivatives per Patent Literature

The compound is explicitly named as a critical intermediate in the synthesis of benzospiran derivatives, as detailed in US Patent 3932425 [1]. The patent describes a multi-step sequence wherein 1-benzyl-4-oxocyclohexanecarboxylic acid [7] is reacted with hydrogen fluoride to yield a spiro(cyclohexane-1,2'-indan)-1',4-dione [8], a key scaffold for central nervous system depressants and antihypertensive agents. The unsubstituted 4-oxocyclohexanecarboxylic acid is not suitable for this pathway.

Benzospiran Spiro Compounds Synthetic Intermediate

Optimal Application Scenarios for Procuring 1-Benzyl-4-oxocyclohexanecarboxylic Acid (CAS 56868-12-3)


Synthesis of Benzospiran-Derived CNS Agents and Antihypertensives

This compound is the definitive starting material for constructing the spiro(cyclohexane-1,2'-indan)-1',4-dione core, a crucial intermediate in the synthesis of benzospiran derivatives with potential central nervous system depressant and blood pressure-lowering activities [1]. Researchers following the procedures outlined in US Patent 3932425 must use this specific benzyl-substituted keto-acid to obtain the desired spirocyclic framework; substitution with a simpler 4-oxocyclohexanecarboxylic acid will not produce the correct spiro intermediate.

Development of Lipophilic Small Molecule Libraries

Due to its elevated LogP of 2.44, this compound serves as an excellent lipophilic scaffold for medicinal chemistry campaigns focused on improving membrane permeability or exploring hydrophobic binding pockets . Its molecular weight and lipophilicity profile are distinct from the unsubstituted core (LogP -0.1), allowing for the creation of compound libraries with tailored physicochemical properties.

Advanced Organic Synthesis Requiring a Sterically Hindered and Lipophilic Keto-Acid

The benzyl group provides both steric bulk and a π-π interaction handle, making this compound a valuable building block for asymmetric synthesis or for reactions where steric control is desired. The ≥95% purity specification from reputable vendors ensures that side reactions from impurities are minimized in these sensitive transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-oxocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.